5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a scaffold known for its pharmacological versatility. Its structure features two aryl substituents: a 4-methoxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 5. The dihydro (4,7-dihydro) configuration introduces partial saturation, which may influence conformational flexibility and binding interactions in biological systems .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-26-15-7-5-13(6-8-15)16-11-17(25-21(24-16)22-12-23-25)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-12,17H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXNMUULUHVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole and pyrimidine framework along with multiple methoxy substituents, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features:
- Triazolo and Pyrimidine Structures : These rings are known for their biological significance.
- Methoxy Substituents : The presence of para-methoxyphenyl and trimethoxyphenyl groups enhances lipophilicity and could influence biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(3-Chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Contains a chlorophenyl group | Anticancer |
| 3-(2-Hydroxyphenyl)-6-methyl-[1,2,4]triazolo[3,4-b]pyridine | Hydroxy group enhances reactivity | Antimicrobial |
| 2-(Phenylthio)-[1,2,4]triazolo[3,4-b]pyridine | Sulfur-containing derivative | Antiviral |
The biological activity of this compound may involve several mechanisms:
- Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition.
- Antimicrobial Effects : Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Some derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antiproliferative Studies : A study on triazolo[1,5-a]pyrimidines reported IC50 values indicating potent anticancer activity against human leukemia cells (HL-60). The compound exhibited significant cell cycle arrest in the G0/G1 phase.
- Antimicrobial Screening : Research has shown that triazolo derivatives possess high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds being up to 16 times more effective than traditional antibiotics.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in edema and pain response in treated groups compared to controls.
Synthesis Methods
The synthesis of this compound involves several pathways:
- Condensation Reactions : Utilizing appropriate precursors to form the triazole-pyrimidine structure.
- Functional Group Modifications : Introducing methoxy groups through methylation reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolo[1,5-a]pyrimidines exhibit diverse bioactivities depending on substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) enhance solubility and may improve pharmacokinetics, whereas halogens (electron-withdrawing) increase metabolic stability and target affinity .
Q & A
Basic Questions
Q. What are the optimized synthetic protocols for preparing 5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodology : The compound can be synthesized via multicomponent reactions using aldehydes, 3-amino-1,2,4-triazoles, and ethyl cyanoacetate. Two optimized conditions are:
- Green solvent system : Water/ethanol (1:1 v/v) at reflux with 4,4’-trimethylenedipiperidine (TMDP) as a catalyst (10 mol%), yielding ~92% after recrystallization .
- Molten-state TMDP : Reactions conducted at 65°C in liquefied TMDP (acting as solvent and catalyst), achieving ~92% yield .
- Key advantages include avoiding volatile solvents, high catalyst recyclability (>5 cycles), and simplified purification via filtration .
Q. How is the structural characterization of triazolo-pyrimidine derivatives typically performed?
- Methodology :
- NMR spectroscopy : and NMR (400 MHz) confirm regiochemistry and substituent positions. For example, aromatic protons appear as distinct multiplets in δ 6.8–8.1 ppm, while triazole protons resonate at δ 5.2–5.8 ppm .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between triazole and pyrimidine rings ≈ 12–15°) .
- Elemental analysis : Validates purity (>98% C, H, N content) .
Advanced Questions
Q. What strategies can resolve discrepancies in catalytic efficiency and toxicity profiles of additives like TMDP in triazolo-pyrimidine synthesis?
- Analysis : reports TMDP as a "non-toxic, non-flammable" catalyst , while ambiguously states TMDP is "preferred due to its high toxicity" . To resolve this:
- Comparative toxicity assays : Evaluate LD values of TMDP vs. piperidine in vitro.
- Safety validation : Cross-reference Material Safety Data Sheets (MSDS) and primary literature for TMDP’s handling guidelines.
- Catalyst optimization : Test alternatives like APTS (3-Aminopropyltriethoxysilane) in ethanol, which avoids toxicity concerns entirely .
Q. How can structure-activity relationship (SAR) studies be designed for triazolo-pyrimidine derivatives targeting antiproliferative activity?
- Methodology :
- Functional group variation : Replace methoxy groups with hydroxyl (improves solubility) or trifluoromethyl (enhances lipophilicity) and assess IC against cancer cell lines (e.g., MGC-803 gastric cancer) .
- Mechanistic assays : Use kinase inhibition profiling (e.g., ERK pathway suppression) and molecular docking to correlate substituent effects with binding affinity .
- Data validation : Replicate contradictory results (e.g., antiproliferative activity in vs. null outcomes) by standardizing assay protocols (MTT, ATP levels) .
Q. What experimental designs mitigate solvent effects on reaction yields and regioselectivity in triazolo-pyrimidine synthesis?
- Methodology :
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. green solvents (water/ethanol). DMF increases reaction rates but complicates purification, while water/ethanol reduces yields by ~5–10% .
- Additive optimization : TMDP in molten state eliminates solvent entirely, achieving comparable yields (92%) with easier catalyst recovery .
- Kinetic studies : Monitor reaction progress via TLC to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
